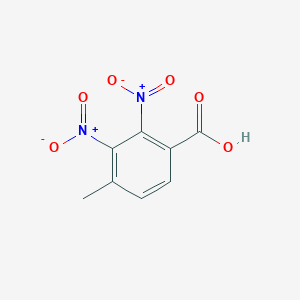
Cholestane, (5a,14b,17a,20S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholestane, (5a,14b,17a,20S)-, is a saturated tetracyclic triterpene with the molecular formula C27H48 . It is a diagenetic product of cholesterol and is one of the most abundant biomarkers in the rock record . Cholestane is often found in petroleum deposits and is used as an indicator of ancient animal life .
准备方法
Synthetic Routes and Reaction Conditions
Cholestane can be synthesized through the reduction of cholesterol. One common method involves the use of the Huang-Minlon modification of the Wolff-Kishner reduction . This method reduces the carbonyl group in cholesterol to a methylene group, resulting in the formation of cholestane.
Industrial Production Methods
Industrial production of cholestane typically involves the extraction and purification of cholesterol from animal sources, followed by chemical reduction processes to convert cholesterol into cholestane .
化学反应分析
Types of Reactions
Cholestane undergoes various chemical reactions, including:
Oxidation: Cholestane can be oxidized to form cholestanone.
Reduction: Cholestane is formed through the reduction of cholesterol.
Substitution: Halogenation reactions can introduce halogen atoms into the cholestane molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Wolff-Kishner reduction uses hydrazine (N2H4) and a strong base such as potassium hydroxide (KOH).
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Cholestanone
Reduction: Cholestane
Substitution: Halogenated cholestane derivatives
科学研究应用
Cholestane has several scientific research applications:
Chemistry: Used as a biomarker in geochemical studies to trace the presence of ancient animal life.
Biology: Helps in understanding the diagenetic processes of cholesterol in biological systems.
Medicine: Cholestane derivatives are studied for their potential therapeutic properties.
Industry: Used in the analysis of organic compounds in petroleum.
作用机制
Cholestane exerts its effects primarily through its role as a biomarker. It is formed by the diagenesis of cholesterol, which involves the loss of functional groups and saturation of double bonds . This process maintains the stereochemistry of the original cholesterol molecule, allowing cholestane to serve as an indicator of ancient biological activity .
相似化合物的比较
Cholestane is similar to other steranes, such as:
- Coprostane
- 20R-5α(H),14β(H)-17β(H)-Sterane
- 20S-5α(H),14β(H)-17β(H)-Sterane
Uniqueness
Cholestane is unique due to its specific stereochemical configuration and its role as a biomarker for ancient animal life . Unlike other steranes, cholestane is a direct product of cholesterol diagenesis, making it a valuable tool in geochemical and evolutionary studies .
属性
CAS 编号 |
69483-46-1 |
|---|---|
分子式 |
C27H48 |
分子量 |
372.7 g/mol |
IUPAC 名称 |
(5R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23-,24+,25-,26-,27+/m0/s1 |
InChI 键 |
XIIAYQZJNBULGD-JJNQFABQSA-N |
手性 SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


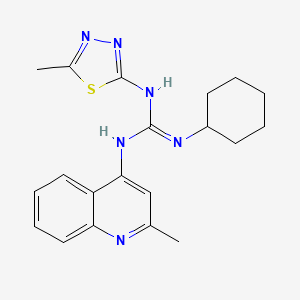
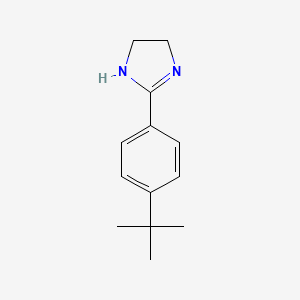
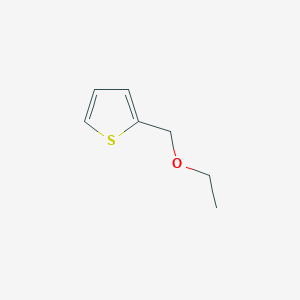

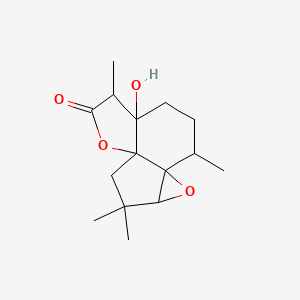
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
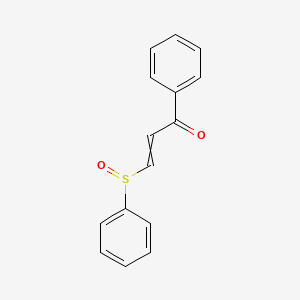

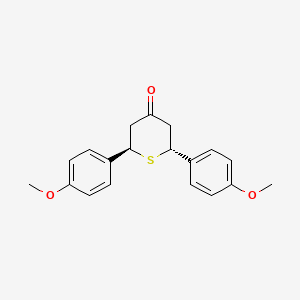
![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
